Asterogenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75921-90-3 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(3S,5S,6S,8S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,12-16,18-19,22-24H,4-6,8-11H2,1-3H3/t12-,13+,14+,15-,16+,18-,19+,20-,21-/m1/s1 |
InChI Key |
XCGDFVUIBHDDNK-JMGMBTOPSA-N |
SMILES |
CC(C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C)O |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |
Canonical SMILES |
CC(C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C)O |
Synonyms |
asterogenol |
Origin of Product |
United States |
Occurrence and Natural Variation of Asterogenol
Distribution Across Starfish Species and Ecotypes
The precursors to Asterogenol, specific types of asterosaponins, are widely distributed across the class Asteroidea. These compounds are secondary metabolites and their presence and concentration can vary significantly between different orders, families, and species of starfish. While this compound itself is a product of laboratory hydrolysis, the potential to yield it is linked to the presence of asterosaponins with particular aglycones (the non-sugar steroid portion).
Starfish species from various orders are known producers of asterosaponins that can serve as precursors. For example, members of the orders Forcipulatida, Spinulosida, and Valvatida are rich sources of these compounds. mdpi.com The specific asterosaponins that degrade to form pregnane-type derivatives—the class of compounds to which this compound is related—are found in numerous species. The distribution is not limited to specific ecological niches, as producer species inhabit a wide range of marine environments, from shallow coastal waters to deep-sea habitats. mdpi.com
Below is a table of selected starfish species known to produce asterosaponins, the parent compounds that can be hydrolyzed to yield steroidal genins like this compound.
| Order | Family | Species | Common Name |
| Forcipulatida | Asteriidae | Asterias amurensis | Northern Pacific Sea Star |
| Forcipulatida | Asteriidae | Asterias rubens | Common Starfish |
| Forcipulatida | Asteriidae | Marthasterias glacialis | Spiny Starfish |
| Spinulosida | Echinasteridae | Henricia downeyae | Downey's Star |
| Valvatida | Acanthasteridae | Acanthaster planci | Crown-of-Thorns Starfish |
| Valvatida | Asterinidae | Patiria pectinifera | Blue Bat Star |
Biosynthesis and Biotransformation Pathways
The biogenesis of the steroidal core of asterosaponins, which gives rise to this compound, is a complex process involving both the creation of a fundamental sterol structure and its subsequent modification. Starfish can accomplish this through two primary routes: building sterols from simple precursors (de novo synthesis) and modifying sterols acquired from their diet. mdpi.com
Starfish possess the enzymatic machinery for de novo sterol biosynthesis, a pathway common to many eukaryotes. This process begins with the assembly of isoprene (B109036) units derived from mevalonic acid. nih.gov Labeling experiments in species such as Asterias rubens have demonstrated that mevalonic acid is effectively incorporated into key sterol intermediates like squalene (B77637) and lanosterol. nih.govnih.gov Unlike vertebrates, where the end product is typically cholesterol, the primary sterol synthesized de novo in many starfish is 5α-cholest-7-en-3β-ol (lathosterol). nih.gov This foundational C27 sterol then serves as a substrate for further modifications.
In addition to synthesizing their own sterols, starfish actively modify sterols obtained from their diet, which often consists of mollusks and other invertebrates rich in cholesterol and other sterols. mdpi.com Feeding experiments with labeled dietary cholesterol in species like Patiria pectinifera have confirmed its conversion into polyhydroxylated steroids and asterosaponins. nih.gov The dietary cholesterol is often first converted into the starfish's characteristic cholest-7-enol, integrating it into the native biosynthetic pathway. mdpi.comnih.gov This ability to utilize external sterols provides metabolic flexibility and a ready supply of precursors for producing complex secondary metabolites.
The transformation of a standard C27 sterol, such as cholesterol or lathosterol, into the C21 pregnane-type skeleton of an this compound precursor involves significant enzymatic modification, most notably the cleavage of the sterol side chain. This process requires a series of oxidation reactions. mdpi.com In vertebrates, the analogous conversion of cholesterol to pregnenolone (B344588) is initiated by the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1), which performs successive hydroxylations on the side chain, leading to the breaking of the C20-C22 bond. nih.govnih.gov
While the specific enzymes have not been fully characterized in starfish, the presence of a cytochrome P450 monooxygenase system is considered highly probable and essential for these transformations. mdpi.com This system would be responsible for the multiple hydroxylation and oxidation steps needed to prepare the sterol side chain for cleavage, ultimately yielding the pregnane (B1235032) core that, after further modifications, becomes the aglycone of the parent asterosaponin. mdpi.commdpi.com
A key feature of sterol metabolism in Asteroidea is the conversion of sterols into steryl sulfates. It is widely suggested that these sulfated sterols, particularly 3-O-sulfated C27 sterols, are the primary biosynthetic precursors of asterosaponins. mdpi.com Evidence from feeding experiments shows that labeled cholesterol 3-sulfate is efficiently incorporated into polar steroids. nih.gov Sulfation appears to be a critical activation step, preparing the sterol molecule for the subsequent enzymatic oxidations and transformations required to build the complex asterosaponin structure. Even when a starfish's free sterol pool contains a mix of C27, C28, and C29 compounds, the C27-sterols are preferentially sulfated and used for asterosaponin biosynthesis. mdpi.com
The general proposed biosynthetic pathway is summarized in the table below.
| Step | Precursor(s) | Key Intermediate(s) | Product(s) |
| De Novo Synthesis | Mevalonic Acid | Squalene, Lanosterol | 5α-cholest-7-en-3β-ol |
| Dietary Conversion | Dietary Cholesterol | 5α-cholest-7-en-3β-ol | Endogenous Sterol Pool |
| Activation | Endogenous Sterols | Steryl 3-O-Sulfate | Activated Sterol Precursor |
| Modification | Activated Sterol Precursor | Oxidized/Hydroxylated Intermediates | Pregnane-type Aglycone |
| Glycosylation | Pregnane-type Aglycone | - | Native Asterosaponin |
| Hydrolysis (Artificial) | Native Asterosaponin | - | This compound |
Factors Influencing this compound Levels in Natural Sources
Temperature: As ectotherms, the metabolic rate of starfish is strongly influenced by ambient water temperature. Studies on species like Asterias rubens and the crown-of-thorns starfish show that rising temperatures increase respiration and metabolic activity up to a certain thermal optimum. mdpi.comresearchgate.net This heightened metabolism can affect the synthesis rates of various compounds, including defensive steroids. Extreme temperatures, however, can induce stress, potentially leading to metabolic depression or altered resource allocation away from secondary metabolite production. mdpi.comresearchgate.net
Salinity: Starfish are generally osmoconformers, meaning their internal fluid salinity matches the surrounding seawater. Changes in environmental salinity can impose significant physiological stress, requiring metabolic energy to be diverted towards maintaining cellular homeostasis. researchgate.net Studies on echinoderms demonstrate that both increases and decreases in salinity can significantly alter metabolic rates and ammonia (B1221849) excretion, which could indirectly impact the energy available for synthesizing complex molecules like asterosaponins. researchgate.netmdpi.com
Reproductive Cycle: The levels of asterosaponins in some starfish have been shown to fluctuate seasonally, a pattern often linked to their reproductive cycle. In Asterias amurensis, for instance, the concentration of these metabolites is higher in the summer than in the winter, which correlates with the breeding season. mdpi.com It has been hypothesized that asterosaponins may play a role in reproduction, possibly by synchronizing the maturation of oocytes. mdpi.com In other species like Asterias rubens and Marthasterias glacialis, high levels of asterosaponins are also detected during the breeding season. mdpi.com
Diet and Nutrient Availability: The ability of starfish to convert dietary sterols into asterosaponins means that the availability and type of food can influence precursor supply. mdpi.comnih.gov A diet rich in sterols may provide a more efficient route to these compounds compared to the more energy-intensive de novo synthesis pathway. Therefore, the abundance and composition of prey species in an ecosystem can be a determining factor in the levels of asterosaponins produced.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Asterogenol and its Related Aglycones
The total synthesis of this compound, chemically identified as (20R)-5α-pregn-9(11)-ene-3β,6α,20-triol, has been successfully achieved, providing an unambiguous confirmation of its structure. A notable synthesis starts from 11-oxoprogesterone. This approach is significant as it constructs the characteristic features of this compound, including the Δ⁹(¹¹) double bond and the specific stereochemistry of the hydroxyl groups. cdnsciencepub.com
Although the synthesis of this compound itself is documented, the broader field of steroid synthesis is vast. General strategies often involve intramolecular cycloaddition reactions to construct the core steroidal rings. sioc-journal.cn For instance, the synthesis of various estrane (B1239764) and pregnane (B1235032) type steroids has been accomplished using regiospecific and stereoselective cycloadditions of o-quinodimethanes. sioc-journal.cn
Table 1: Key Aspects of a Reported Total Synthesis of this compound
| Starting Material | Target Molecule | Key Transformation Highlights | Reference |
| 11-Oxoprogesterone | (20R)-5α-pregn-9(11)-ene-3β,6α,20-triol (this compound) | - Introduction of Δ⁹(¹¹) double bond- Stereoselective reduction of carbonyl groups- Establishment of the (20R)-hydroxyl group | cdnsciencepub.com |
Semisynthetic Modifications and Analog Preparation
Semisynthesis is a common strategy to create novel compounds with potentially enhanced or different biological activities. This typically involves using the natural product as a starting material and performing chemical transformations to modify specific functional groups. For steroidal molecules, common modifications include:
Esterification and Etherification: The hydroxyl groups at positions C-3, C-6, and C-20 of this compound are prime targets for creating esters or ethers. These modifications can alter the compound's polarity and bioavailability.
Oxidation: The secondary hydroxyl groups could be oxidized to the corresponding ketones.
Modification of the Side Chain: The hydroxypropyl group at C-17 could be altered through various chemical reactions.
Manipulation of the Double Bond: The Δ⁹(¹¹) double bond could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities.
Chemoenzymatic Synthesis and Biotransformation in Controlled Environments
There is no specific research detailing the chemoenzymatic synthesis or biotransformation of this compound. However, this field offers powerful tools for the synthesis and modification of complex molecules like steroids, often providing high regio- and stereoselectivity that is difficult to achieve with purely chemical methods. researchgate.net
Chemoenzymatic strategies combine chemical synthesis with enzymatic transformations. For marine steroids, this approach has been particularly useful. For instance, a chemoenzymatic strategy has been developed for the synthesis of 9,10-secosteroids, an important class of marine steroids. nih.govresearchgate.net This method utilizes a 3-ketosteroid 9α-hydroxylase (KSH) for the key C9-C10 bond cleavage. nih.govresearchgate.net
Enzymes such as hydrolases, oxidoreductases, and transferases are commonly employed in the modification of steroidal skeletons. These biocatalysts can perform specific reactions at particular positions on the steroid nucleus, even in the presence of multiple similar functional groups. nih.gov
Biotransformation, using whole-cell systems (e.g., bacteria, fungi, or plant cells) or isolated enzymes, can also be a valuable tool. These systems can introduce hydroxyl groups, reduce ketones, or perform other modifications on a steroidal substrate in a highly selective manner. While not applied to this compound specifically, the potential for using such methods to create derivatives or to produce the aglycone from a glycosylated precursor is significant.
Table 2: Potential Chemoenzymatic Strategies Applicable to Steroids like this compound
| Enzymatic Reaction Type | Potential Application to this compound | Potential Outcome | Reference |
| Hydroxylation | Introduction of additional hydroxyl groups | Creation of novel polyhydroxylated analogs | nih.gov |
| Oxidation/Reduction | Interconversion of hydroxyl and keto groups | Synthesis of asterogenone-like compounds | acs.org |
| Glycosylation/Deglycosylation | Attachment or removal of sugar moieties | Synthesis of glycosides or the aglycone | researchgate.net |
Strategies for Stereoselective Synthesis of this compound and its Core Structure
While a specific stereoselective synthesis strategy for this compound from a non-steroidal precursor has not been extensively detailed in available literature, the synthesis starting from 11-oxoprogesterone inherently relies on the stereochemistry of the starting material to control the final stereochemical outcome. cdnsciencepub.com The field of steroid synthesis has developed numerous strategies for achieving high stereoselectivity.
Key challenges in the stereoselective synthesis of a molecule like this compound include:
Control of Ring Junctions: The pregnane core has a specific trans-fusion between its rings, which must be established correctly.
Stereochemistry of Substituents: The hydroxyl groups at C-3, C-6, and C-20, as well as the methyl groups at C-10 and C-13, must have the correct spatial orientation.
Common strategies to achieve stereoselectivity in the synthesis of complex molecules include:
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a terpene or another steroid, where much of the required stereochemistry is already present. The synthesis of this compound from 11-oxoprogesterone is an example of this approach. cdnsciencepub.com
Asymmetric Catalysis: Using chiral catalysts to induce the formation of one enantiomer or diastereomer over another. This is a powerful tool for setting stereocenters with high efficiency.
Substrate-Controlled Reactions: Utilizing the existing stereochemistry of the molecule to direct the approach of a reagent to one face of the molecule, thereby controlling the stereochemical outcome of the reaction.
Intramolecular Reactions: Designing reactions where the molecule folds in a predictable way to favor the formation of a specific stereoisomer, such as in intramolecular Diels-Alder or aldol (B89426) reactions. sioc-journal.cn
For pregnane-type steroids, stereoselective reductions of keto groups are crucial for establishing the stereochemistry of hydroxyl groups. acs.orgnih.gov The choice of reducing agent and reaction conditions can have a profound impact on the diastereoselectivity of these transformations.
Molecular and Cellular Mechanisms of Action
Elucidation of Intracellular Molecular Targets and Signaling Pathways
The precise intracellular molecular targets and signaling pathways directly modulated by Asterogenol have not been extensively detailed in the available scientific literature. However, studies on its parent asterosaponins provide insights into potential mechanisms. Research on various asterosaponins has revealed their ability to interfere with key signaling cascades that regulate cell fate. mdpi.com
For instance, Astrosterioside D has been shown to induce apoptosis by inactivating the PI3K/AKT and ERK 1/2 MAPK signaling pathways. mdpi.com These pathways are crucial for cell survival and proliferation, and their inhibition can lead to programmed cell death. Furthermore, Astrosterioside D was found to down-regulate the expression of the oncoprotein c-myc, a key transcription factor involved in cell growth. mdpi.com In a different study, Archasterosides A and B were found to induce apoptosis in tumor cells through a mechanism that is independent of the tumor suppressor p53 and the transcription factor AP-1. mdpi.com This suggests that these compounds can bypass common resistance mechanisms that involve mutations in the p53 gene.
The table below summarizes the signaling pathways identified as targets for specific asterosaponins which possess an this compound-related core structure.
| Compound Name | Affected Signaling Pathway | Effect | Reference |
| Astrosterioside D | PI3K/AKT, ERK 1/2 MAPK | Inactivation | mdpi.com |
| Astrosterioside D | c-myc | Down-regulation | mdpi.com |
| Archasterosides A and B | p53, AP-1 | Independent Apoptosis Induction | mdpi.com |
This compound's Influence on Cellular Processes in Preclinical Models
The influence of this compound on cellular processes has primarily been inferred from in vitro studies on its precursor asterosaponins. These studies form the basis of our current understanding of how this class of compounds may affect cell behavior.
A significant body of in vitro research demonstrates that various asterosaponins can inhibit cell proliferation and induce apoptosis in different cancer cell lines. mdpi.com Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. bio-rad-antibodies.comiyte.edu.trwikipedia.org
Astrosterioside D, for example, induces apoptosis through the signaling pathways mentioned previously. mdpi.com Other asterosaponins have been shown to suppress the growth of tumor cell colonies at non-toxic concentrations. mdpi.com For instance, Acanthaglycoside A and luidiaglycoside B were effective at inhibiting colony formation and preventing the migration of HT-29 and MDA-MB-231 tumor cells. mdpi.com
The table below details the observed effects of various asterosaponins on cell proliferation and apoptosis in different in vitro cancer cell models.
| Compound Name | Cell Line(s) | Observed Effect | Reference |
| Leptasterioside A | T-47D (human breast carcinoma) | Cytotoxicity (IC50 of 2 µM) | mdpi.com |
| Acanthaglycoside A | HT-29 (human colon adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma) | Inhibition of colony formation and cell migration | mdpi.com |
| Luidiaglycoside B | HT-29, MDA-MB-231 | Inhibition of colony formation and cell migration | mdpi.com |
| Archasterosides A and B | Tumor cells (unspecified) | Induction of p53- and AP-1-independent apoptosis | mdpi.com |
| Astrosterioside D | Unspecified | Induction of apoptosis | mdpi.com |
Specific research detailing the direct intercellular and intracellular interactions of this compound is not extensively available in the reviewed scientific literature. Intercellular communication involves signals passed between cells, which can be contact-dependent or mediated by soluble factors, while intracellular signaling involves the cascade of events within a cell after it receives a signal. creative-diagnostics.comnih.gov While parent asterosaponins are known to initiate intracellular signaling by interacting with cellular components, the precise nature of these interactions at a molecular level for this compound itself, and how it might mediate communication between cells, remains to be elucidated.
The specific effects of this compound on global gene expression profiles have not been documented in the available research. Gene expression profiling is a method used to measure the activity of thousands of genes at once to create a picture of cellular function. wikipedia.orgthermofisher.com While it is known that the signaling pathways affected by parent asterosaponins, such as the PI3K/AKT and MAPK pathways, ultimately lead to changes in the expression of target genes that control proliferation and apoptosis, a comprehensive analysis of the gene expression signature modulated by direct exposure to this compound is currently lacking. mdpi.comnih.gov
Preclinical in vivo Mechanistic Investigations (e.g., pathway elucidation in animal models)
Preclinical in vivo studies are crucial for understanding the mechanisms of action of a compound within a whole, living organism. lexogen.com However, based on the reviewed literature, there is a lack of published preclinical in vivo investigations specifically designed to elucidate the molecular pathways targeted by this compound in animal models. While some studies suggest that certain asterosaponins may be promising candidates for in vivo evaluation as potential inhibitors of metastasis, detailed mechanistic studies in animal models for this compound have not been reported. mdpi.com
Structure Activity Relationship Sar Studies
Identification of Key Structural Moieties for Defined Bioactivities
Asterogenol, with its chemical structure defined as 3β,6α-dihydroxy-pregn-9(11)-en-20-one, possesses several key structural features that are critical for its biological activities. smolecule.com Research on asterosaponins and their aglycones, like this compound, has highlighted the importance of specific moieties in conferring cytotoxic and antimicrobial properties.
The core structure of this compound is a pregnane (B1235032) steroid nucleus, which is a common scaffold in many biologically active molecules. smolecule.com The defining features of this compound that contribute significantly to its bioactivity include:
Hydroxyl groups at 3β and 6α positions: The presence and stereochemistry of these hydroxyl groups are crucial. smolecule.com They increase the polarity of the molecule and provide sites for potential hydrogen bonding with receptors or enzymes, which can be critical for biological activity. vulcanchem.com
The C-20 ketone group: This functional group on the side chain is a key site for chemical reactions and interactions within a biological system. smolecule.com
Studies on various asterosaponins have shown that their cytotoxic effects against cancer cell lines are often linked to the structural peculiarities of both the aglycone side chain and the attached carbohydrate moieties. mdpi.com For instance, high cytotoxic activity has been associated with the presence of a 20-hydroxy group in a 24-methylene-containing side chain of the aglycone. mdpi.com Although this compound itself has a simpler side chain, this finding underscores the importance of the side chain's structure in determining the potency of these compounds. The antimicrobial activity of this compound has also been noted, suggesting its potential as a lead for developing new antibiotics. smolecule.com
Impact of Steroidal Nucleus and Side Chain Modifications on Molecular Interactions
Modifications to the steroidal nucleus and the side chain of this compound can have a profound impact on its molecular interactions and, consequently, its biological activity. Even minor structural variations in the steroid skeleton can lead to significant changes in physiological effects. nih.gov
Steroidal Nucleus Modifications: The Δ⁹(¹¹)-3β,6α-dihydroxysteroid nucleus is a hallmark of many asterosaponins. nih.gov Altering this core structure, for instance, by changing the position or stereochemistry of the hydroxyl groups, or by saturating the Δ⁹(¹¹) double bond, would likely alter the molecule's three-dimensional shape and its binding affinity to target proteins. The rigidity and specific conformation of the steroidal nucleus are critical for fitting into the binding pockets of biological macromolecules.
Side Chain Modifications: The side chain at C-17 plays a pivotal role in the biological activity of steroids. The structural diversity in the side chains of asterosaponin aglycones is a significant factor contributing to their varied biological effects. nih.gov For this compound, the acetyl group at C-17 (a C-20 ketone) is a key feature. Modifications to this side chain could involve:
Reduction of the ketone: Converting the C-20 ketone to a hydroxyl group would change its hydrogen bonding capacity and polarity.
Alkylation or arylation: Introducing larger groups at or near the C-20 position could enhance hydrophobic interactions with a target, but might also introduce steric hindrance.
Chain extension or shortening: Altering the length of the side chain can affect how the molecule fits into a binding site. Studies on brassinosteroid analogs have shown that modifications to the alkyl side chain significantly influence their biological activity. mdpi.com
Design Principles for this compound Analogs and Derivatives
The design of analogs and derivatives of this compound is guided by the principles of medicinal chemistry, aiming to enhance its therapeutic potential while minimizing potential side effects. The general approach involves using this compound as a scaffold and systematically modifying its structure to probe for improved activity.
Key design principles include:
Structure-Based Drug Design: If the biological target of this compound is known, its three-dimensional structure can be used to design analogs that fit more effectively into the binding site. This approach was used, for example, in the design of andrographolide (B1667393) analogues as SARS-CoV-2 main protease inhibitors. nih.gov
Lead Optimization: Starting with the known activity of this compound, small chemical modifications can be made to identify which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be altered to improve properties like solubility or metabolic stability. researchgate.net
Hybridization: Combining the structural features of this compound with other known bioactive pharmacophores can lead to hybrid molecules with potentially synergistic or novel activities. This strategy has been employed in developing coumarin-based anticancer agents. rsc.org
The synthesis of such analogs often involves multi-step chemical reactions to selectively modify the steroidal core and side chain. For example, the synthesis of novel chalcone (B49325) analogues involves base-catalyzed condensation followed by glycosylation to produce a library of compounds for biological evaluation. tubitak.gov.tr
A hypothetical design strategy for this compound analogs targeting an enzyme could involve synthesizing a series of derivatives with different substituents on the steroidal nucleus or modifications of the C-20 ketone to explore the SAR and identify more potent inhibitors.
| Analog Design Strategy | Rationale | Example from Related Fields |
| Modification of C-20 Ketone | To alter polarity and hydrogen bonding capacity. | Reduction of ketones to alcohols in other steroid series. |
| Introduction of Aromatic Rings | To explore π-π stacking interactions with the target. | Synthesis of arylidene derivatives of androstane. nih.gov |
| Varying Substituents on the A/B Rings | To modulate lipophilicity and electronic properties. | Synthesis of brassinosteroid analogs with different aromatic substitutions. nih.gov |
Computational Chemistry Approaches to SAR (e.g., Molecular Docking, QSAR Modeling)
Computational chemistry provides powerful tools to investigate the SAR of this compound, predict the activity of new analogs, and understand their interactions at a molecular level.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein target. nih.gov For this compound, if a target enzyme or receptor is identified, docking studies could:
Predict the binding mode of this compound within the active site.
Identify key amino acid residues involved in the interaction.
Estimate the binding affinity of this compound and its designed analogs.
For example, molecular docking studies on ortho-substituted phenols helped to determine whether they would act as substrates or inhibitors of tyrosinase by analyzing their binding poses in the enzyme's active site. nih.gov Similarly, docking could be used to screen a virtual library of this compound derivatives to prioritize which ones to synthesize and test experimentally.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scirp.org A QSAR model for this compound derivatives could:
Identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are most important for their biological activity.
Predict the activity of newly designed, unsynthesized analogs.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of this compound analogs with known activities. Statistical methods are then used to build a regression model. For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives successfully identified the structural requirements for their inhibitory activity against LSD1. rsc.org Such models provide valuable insights for the rational design of new, more potent this compound-based compounds.
| Computational Method | Application to this compound SAR | Information Gained |
| Molecular Docking | Predict the binding of this compound analogs to a target protein. | Binding orientation, key interactions, relative binding affinities. |
| QSAR Modeling | Correlate structural features of analogs with their bioactivity. | Identification of key physicochemical properties, predictive models for new analogs. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the this compound-protein complex over time. | Stability of binding, conformational changes upon binding. |
Advanced Analytical Methodologies for Asterogenol Research
Chromatographic Techniques for Isolation and Purification (e.g., HPLC, LC-MS)
The isolation of pure Asterogenol and related steroid glycosides from crude starfish extracts is a significant challenge due to the presence of numerous structurally similar compounds. nih.gov Conventional methods for studying these bioactive compounds typically involve time-consuming and labor-intensive procedures that rely on a combination of chromatographic techniques. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of these metabolites. mdpi.commdpi.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 or C30 column) and a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.complos.org The selection of the stationary phase and mobile phase composition is critical for achieving the necessary selectivity to resolve closely related glycoside structures. springernature.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net This method is extremely sensitive and allows for the detection of a vast range of metabolites. researchgate.net As compounds elute from the HPLC column, they are ionized and analyzed by the mass spectrometer, providing mass information that aids in the identification of components within a complex mixture, thereby guiding the purification process. mdpi.comresearchgate.net
| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples | Application in this compound Research |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. mdpi.com | Reversed-Phase (C18, C8), Normal Phase (Silica) | Acetonitrile/Water or Methanol/Water gradients | Isolation and purification of this compound from crude extracts; Purity assessment. semanticscholar.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass analysis, allowing for identification of separated components based on their mass-to-charge ratio. researchgate.net | Reversed-Phase (C18, C8) | Volatile buffers (e.g., ammonium (B1175870) formate) with Acetonitrile/Water | Metabolite profiling, identification of novel glycosides, and guiding fractionation for targeted isolation. researchgate.net |
Spectroscopic Characterization for Structural Elucidation of Novel Metabolites (e.g., NMR, High-Resolution Mass Spectrometry)
Once a novel metabolite like an this compound variant is isolated, determining its exact chemical structure is paramount. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. brieflands.comfrontiersin.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to piece together the molecular puzzle. 1D experiments like ¹H and ¹³C NMR provide information about the types and number of hydrogen and carbon atoms, respectively. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms, allowing researchers to build the carbon skeleton and place functional groups. mcgill.ca These techniques are essential for determining the structure of both the steroid aglycone and the attached sugar moieties, as well as their linkage points. nih.gov
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides a highly accurate measurement of a molecule's mass-to-charge ratio. jci.orgfrontiersin.org This accuracy allows for the unambiguous determination of the elemental formula of the new metabolite, which is a critical piece of information that complements the structural fragments deduced from NMR. nih.gov Tandem mass spectrometry (MS/MS) experiments on HRMS instruments can further provide structural information by breaking the molecule apart and analyzing the resulting fragments. jci.org
| Technique | Information Provided | Specific Application for Novel Metabolites |
|---|---|---|
| NMR Spectroscopy (1D & 2D) | Provides a detailed map of the atomic framework of a molecule, including atom connectivity and spatial arrangement. frontiersin.orgmcgill.ca | Determination of the steroid core structure, identification of sugar units, establishment of glycosidic linkages, and stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Delivers a highly accurate mass measurement, enabling the determination of the elemental formula. frontiersin.orgacs.org | Confirmation of molecular weight and deduction of the precise elemental composition (C, H, O, S, etc.) of the new this compound-related compound. |
Quantitative Analysis Methods in Complex Biological Matrices
To understand the biological relevance of this compound, it is essential to measure its concentration in complex biological matrices such as plasma, serum, or tissue homogenates. nih.gov This presents a significant analytical challenge due to the low concentrations of the analyte and the high abundance of interfering endogenous substances. frontiersin.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of small molecules in biological fluids owing to its high sensitivity, specificity, and throughput. researchgate.netnih.gov The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the instrument is set to detect a specific precursor-to-product ion transition that is unique to the analyte of interest, which dramatically reduces background noise and enhances selectivity. researchgate.net
Accurate quantification requires the development and validation of a robust bioanalytical method. frontiersin.org A crucial component of this is the use of an internal standard, ideally a stable isotope-labeled version of this compound, which is added to the sample at the beginning of the preparation process. This internal standard corrects for any analyte loss during sample extraction and for variations in instrument response, ensuring the accuracy and precision of the results. frontiersin.org
| Parameter | Description | Methodology |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | Achieved through chromatographic separation (HPLC) combined with specific mass transitions (MRM) in LC-MS/MS. |
| Sensitivity | The lowest amount of analyte in a sample that can be accurately measured, defined by the Lower Limit of Quantification (LLQ). frontiersin.org | Optimized by tuning MS parameters and using efficient sample preparation to concentrate the analyte. |
| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the reproducibility of the measurement. nih.gov | Ensured by using a calibration curve with a suitable internal standard, preferably a stable isotope-labeled analog. |
| Sample Preparation | Extraction of the analyte from the complex biological matrix to remove interfering substances. researchgate.net | Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). |
Omics-Based Approaches in this compound Research
"Omics" technologies provide a holistic view of the molecular landscape, enabling researchers to move beyond studying single molecules to analyzing entire systems. These approaches are invaluable for discovering new compounds and understanding the biological context of this compound.
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.gov In the context of this compound research, MS-based metabolomics has emerged as a powerful tool for the chemical profiling of starfish and other echinoderms. nih.govthermofisher.com By using techniques like LC-HRMS, researchers can generate a comprehensive "fingerprint" of all the polar steroid metabolites present in an organism.
This metabolome-oriented approach allows for the comparison of metabolic profiles between different species, or within a single species under different conditions (e.g., feeding vs. stress). Such comparisons can rapidly highlight differences in chemical composition, leading to the identification of previously unknown steroid glycosides and providing insights into their biosynthesis and ecological roles. While this method can quickly detect a huge number of compounds, the definitive identification of each peak remains a significant challenge. nih.gov
Proteomics, the large-scale study of proteins, is critical for identifying the molecular targets of bioactive compounds like this compound and elucidating their mechanism of action. By understanding which proteins this compound binds to, researchers can uncover the cellular pathways it modulates. nih.gov Several advanced proteomics strategies can be employed for this purpose.
Affinity Selection-Mass Spectrometry (AS-MS) is a powerful screening method where a complex mixture of proteins (a cell lysate) is incubated with the natural product. Techniques like pulsed ultrafiltration or size exclusion chromatography are then used to separate the protein-Asterogenol complexes from unbound proteins. nih.gov The proteins that have bound to this compound are subsequently identified by mass spectrometry.
Chemical Proteomics involves the use of a chemically modified version of this compound, creating a "probe" that contains a photoreactive group and an affinity tag. brieflands.comacs.org When this probe is introduced to living cells and exposed to UV light, it covalently binds to its interacting proteins. acs.org These tagged proteins can then be pulled out of the complex cell lysate and identified. brieflands.com
Thermal Proteome Profiling (TPP) is a state-of-the-art technique that can identify protein targets directly in living cells without chemically modifying the compound. researchgate.netnih.gov The method is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. nih.gov In a TPP experiment, cells are treated with this compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show increased stability (i.e., they melt at a higher temperature) in the presence of this compound are identified as its direct or indirect targets. mcgill.ca
| Approach | Principle | Advantages | Challenges |
|---|---|---|---|
| Affinity Selection-MS (AS-MS) | Uses the binding affinity between this compound and its target proteins to isolate the protein-ligand complex from a mixture. | Does not require modification of the natural product; suitable for screening complex mixtures. | May miss weak or transient interactions; typically performed on cell lysates, not in live cells. |
| Chemical Proteomics | A modified "probe" version of this compound is used to covalently capture interacting proteins in live cells. brieflands.comfrontiersin.org | Can capture interactions in a native cellular environment; covalent linkage is stable. brieflands.com | Requires chemical synthesis of a probe; the modification could alter the binding properties of the natural product. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of thousands of proteins upon this compound binding in live cells. nih.gov | Unbiased, proteome-wide analysis in live cells without modifying the compound; can detect both direct and downstream effects. mcgill.ca | Technically complex; data analysis requires specialized bioinformatics tools. frontiersin.org |
Ecological and Biological Roles in Marine Ecosystems
Asterogenol as a Component of Starfish Chemical Defense Mechanisms
Starfish have developed a sophisticated array of defense mechanisms to deter predators, and chemical defense is a cornerstone of this strategy. blogspot.comnoaa.gov Many species possess saponins (B1172615) in their body walls, which are distasteful and can cause adverse effects like vomiting and nausea in vertebrate predators. blogspot.com These chemical deterrents are present in both adult and larval stages, providing protection throughout the starfish life cycle. blogspot.comnih.gov
This compound is a key aglycone, or the non-sugar component, derived from the hydrolysis of asterosaponins, the saponins found in starfish. mdpi.comcdnsciencepub.comcdnsciencepub.com While the saponins themselves are the primary defensive compounds, the underlying structure of this compound is fundamental to their biological activity. The presence of these compounds in the body wall makes starfish unpalatable to many potential predators, including fish and crabs. blogspot.comresearchgate.net Some starfish species, like those in the genus Echinaster, lack the physical defense of pedicellariae (small claw-like appendages) and instead rely heavily on their chemical defenses provided by a thick, gland-covered skin that secretes protective mucus. projectmanaia.at This mucus can also protect against parasites and infections. projectmanaia.at The effectiveness of these chemical defenses can be so potent that some species, such as Astropecten polyacanthus, are known to contain the highly toxic tetrodotoxin (B1210768) in addition to saponins. blogspot.com
The chemical defense is not always uniform across populations. Studies on Echinaster (Othilia) brasiliensis have shown that the effectiveness of chemical defenses can vary depending on the predator and the geographical origin of both the starfish and the predator. nih.gov This suggests a dynamic and evolving predator-prey relationship mediated by these chemical compounds.
| Starfish Species | Defensive Compound Type | Known Predators |
| General Starfish Species | Saponins (Asterosaponins) | Fish, Crabs blogspot.comresearchgate.net |
| Astropecten polyacanthus | Saponins, Tetrodotoxin blogspot.com | Not specified |
| Echinaster genus | Glandular secretions, Mucus projectmanaia.at | Not specified |
| Echinaster (Othilia) brasiliensis | Likely Saponins nih.gov | Crabs, Anemones nih.gov |
| Slime Stars (Pterasteridae) | Mucus blogspot.comnoaa.gov | Snails, Crabs, Predatory Sea Stars noaa.gov |
Role in Starfish Reproduction and Developmental Biology
The reproductive strategies of starfish are diverse, encompassing both sexual and asexual methods. natureweb.cowikipedia.org In sexual reproduction, most species are gonochorous, meaning they have separate male and female individuals. wikipedia.orgaquahoy.com Fertilization is typically external, with males and females releasing their gametes into the water column. natureweb.cowikipedia.org The release of gametes can be synchronized, sometimes triggered by environmental cues like temperature changes or the release of pheromones by the first individual to spawn. natureweb.coaquahoy.com
While the direct role of this compound as a reproductive pheromone is not explicitly detailed in the available research, its precursor, asterosaponins, and other secondary metabolites are known to be involved in crucial ecological roles, including reproduction. nih.gov These chemical signals can be vital for coordinating spawning events to maximize fertilization success. natureweb.co
Following fertilization, the zygote develops into a larva that is initially part of the plankton. wikipedia.orgatoleajewelry.com The chemical defenses, derived from compounds like this compound, are present even at these early life stages, protecting the vulnerable larvae from predation. blogspot.comnih.gov Research on Echinaster (Othilia) brasiliensis has shown that blastulae, an early embryonic stage, are chemically defended against predators. nih.gov
Some starfish species exhibit hermaphroditism, either simultaneously producing both eggs and sperm or sequentially changing sex as they age. wikipedia.org Asexual reproduction can occur through fission of the central disc or by regenerating a whole individual from a single arm. wikipedia.orgaquahoy.com
| Reproductive Stage | Key Biological Process | Potential Role of Chemical Compounds |
| Spawning | Release of eggs and sperm | Pheromonal cues for synchronized spawning natureweb.co |
| Fertilization | External fusion of gametes | Not specified |
| Larval Development | Planktonic larval stages (e.g., bipinnaria) | Chemical defense against predation blogspot.comnih.gov |
| Metamorphosis | Transition from larva to juvenile starfish | Not specified |
Chemoecological Interactions with Other Marine Organisms
The chemical language of the ocean is complex, and compounds like this compound are part of a vast network of chemical cues that mediate interactions between different species. nih.gov The secondary metabolites produced by starfish, including saponins, play a role in a variety of ecological functions beyond direct defense. nih.govresearchgate.net
These chemical compounds can act as feeding deterrents, influencing the foraging behavior of a wide range of marine animals. researchgate.net The unpalatability of starfish to many predators helps to structure marine communities by reducing predation pressure on these echinoderms. blogspot.com
Furthermore, the chemical environment created by marine organisms can have broader ecosystem-level effects. escholarship.org While the specific impact of this compound on the surrounding chemical landscape is not well-documented, the release of various metabolites by starfish contributes to the complex chemical milieu of their habitats. These chemical interactions are fundamental to understanding the structure and function of marine ecosystems. nih.gov The study of marine chemoecology is a growing field that seeks to unravel these intricate chemical relationships and their ecological consequences. mdpi.com
Future Directions and Emerging Research Avenues
Integration of Systems Biology Approaches for Comprehensive Understanding
The application of systems biology offers a powerful framework for unraveling the complex interactions of Asterogenol within biological systems. frontiersin.orgfrontiersin.org This holistic approach moves beyond traditional reductionist methods to provide a more complete picture of how the compound functions at cellular and organismal levels. frontiersin.org By integrating high-throughput 'omics' data, researchers can build predictive models of this compound's effects.
Future research could focus on:
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with this compound to identify affected pathways and networks. This could reveal, for example, its influence on inflammatory or cell cycle regulation pathways.
Metabolomics: Studying the global changes in metabolite profiles following exposure to this compound can provide insights into its impact on cellular metabolism.
Network Pharmacology: Constructing interaction networks between this compound and its potential protein targets can help predict its polypharmacological effects and identify novel therapeutic applications.
The integration of these datasets will be crucial for building a comprehensive model of this compound's bioactivity, moving from a single-target to a systems-level understanding. frontiersin.org This approach is particularly valuable for marine natural products, which often exhibit pleiotropic effects. frontiersin.org
Development of Novel Synthetic Methodologies for this compound Analogs
The low natural abundance of many marine-derived compounds, including this compound, presents a significant hurdle for extensive biological testing and drug development. mdpi.com Therefore, the development of efficient and innovative synthetic methodologies is a critical area of future research.
Key focuses in this area include:
Total Synthesis: Achieving a concise and scalable total synthesis of this compound would not only confirm its structure but also provide a reliable source of the compound for further research.
Analog Synthesis: The synthesis of structural analogs is essential for establishing structure-activity relationships (SAR). mdpi.comcsic.es By systematically modifying the this compound scaffold, researchers can identify the key functional groups responsible for its biological activity and potentially develop derivatives with enhanced potency or selectivity. mdpi.com Modern synthetic strategies, such as late-stage functionalization and the use of radical-based reactions, offer powerful tools for creating diverse libraries of this compound analogs. csic.esacs.org
Biocatalysis and Synthetic Biology: Exploring the use of enzymes or engineered microorganisms to perform specific transformations on the this compound skeleton could lead to more environmentally friendly and efficient synthetic routes. mdpi.comtandfonline.com
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Approach | Objective | Key Advantages |
| Total Synthesis | Provide a reliable supply of this compound. | Overcomes reliance on natural sources, enables large-scale production. |
| Analog Synthesis | Elucidate structure-activity relationships (SAR) and develop improved derivatives. | Allows for optimization of biological activity, selectivity, and pharmacokinetic properties. mdpi.com |
| Biocatalysis | Develop "green" and efficient synthetic steps. | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.comtandfonline.com |
Exploration of Undiscovered Mechanistic Bioactivities
While the broader class of asterosaponins, from which this compound is derived, is known to possess a wide range of biological activities, the specific mechanistic bioactivities of this compound itself remain largely unexplored. nih.govresearchgate.net Future research should aim to move beyond preliminary screening and delve into the precise molecular mechanisms underlying its effects.
Potential areas for investigation include:
Anticancer Activity: Many marine steroids exhibit cytotoxicity against cancer cell lines. researchgate.netmdpi.com Detailed studies are needed to determine if this compound shares this activity and, if so, to elucidate its mechanism of action, such as the induction of apoptosis or cell cycle arrest. Some asterosaponins have been shown to induce endoplasmic reticulum stress-associated apoptosis. spandidos-publications.com
Anti-inflammatory Effects: The anti-inflammatory properties of marine steroids are well-documented. mdpi.commdpi.com Research could focus on whether this compound can modulate key inflammatory pathways, such as the NF-κB or MAPK signaling cascades.
Antimicrobial and Antifungal Properties: The chemical defenses of marine organisms often involve antimicrobial compounds. wikipedia.org Investigating the activity of this compound against a panel of pathogenic bacteria and fungi could reveal novel antibiotic or antifungal leads. The presence of sulfate (B86663) groups, as seen in related compounds, can be crucial for this activity. up.pt
Neuritogenic and Neuroprotective Effects: Some polyhydroxylated steroids from starfish have demonstrated neuritogenic and neuroprotective activities. mdpi.com Exploring the potential of this compound in this area could open up new avenues for the treatment of neurodegenerative diseases.
The table below outlines some of the known bioactivities of the broader class of marine steroids, which could be investigated for this compound.
| Bioactivity | Potential Mechanism of Action |
| Cytotoxic/Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis. researchgate.netmdpi.com |
| Anti-inflammatory | Modulation of inflammatory signaling pathways (e.g., NF-κB, MAPK). mdpi.commdpi.com |
| Antimicrobial | Disruption of microbial cell membranes. wikipedia.org |
| Neuritogenic/Neuroprotective | Promotion of neurite outgrowth, protection against oxidative stress. mdpi.com |
Advanced Applications in Marine Chemical Ecology and Bioprospecting
This compound, as a secondary metabolite from starfish, plays a role in the chemical ecology of its source organism. wikipedia.org Understanding this role more deeply can provide valuable insights and lead to new applications.
Future research directions in this domain include:
Chemical Defense Mechanisms: Investigating the specific role of this compound in deterring predators, preventing biofouling, or acting as a chemical signal in the marine environment. wikipedia.orgnih.gov Starfish secondary metabolites are known to function as feeding deterrents and antifoulants. wikipedia.org
Bioprospecting New Sources: Exploring a wider range of starfish species, particularly those from unique or extreme marine environments like the deep sea or polar regions, for new this compound-related steroids. plos.org These environments may harbor organisms that produce novel and highly bioactive compounds.
Ecological Significance: Studying the variation in this compound concentration in starfish populations in relation to environmental factors, diet, and reproductive cycles can provide a better understanding of its ecological function. tandfonline.com
Marine Ecotoxicology: Assessing the potential ecological impact of this compound and its derivatives is crucial, especially if they are to be developed for large-scale applications. Some studies on related compounds have shown a lack of embryotoxicity in marine fish embryos, suggesting they may not be ecologically harmful. mdpi.com
The bioprospecting of marine invertebrates, particularly echinoderms, continues to be a promising frontier for the discovery of new natural products with therapeutic potential. biomedres.us
Q & A
Q. What ethical frameworks apply to human trials involving this compound?
- Methodological Answer : Obtain IRB approval with explicit informed consent, emphasizing potential risks (e.g., hormonal imbalances). For vulnerable populations (e.g., pregnant individuals), justify inclusion criteria via risk-benefit analyses. Monitor adverse events in real-time using DSMBs (Data Safety Monitoring Boards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
